molecular formula C18H22N2O4S2 B10811646 methyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

methyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

Cat. No.: B10811646
M. Wt: 394.5 g/mol
InChI Key: VWHKMIMNGUMZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is a complex organic compound with potential biological activities that merit detailed investigation. This article synthesizes existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its intricate structure which includes multiple functional groups that may contribute to its biological activity. The chemical formula is represented as follows:

C20H29N3O5S\text{C}_{20}\text{H}_{29}\text{N}_{3}\text{O}_{5}\text{S}

This structure features a thioether linkage and multiple chiral centers, suggesting potential stereochemical influences on its biological interactions.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of related thioether compounds against various bacterial strains, suggesting that the sulfur atom in the structure may play a critical role in enhancing antimicrobial efficacy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX in vitro. This suggests that methyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yyl]sulfanyl]acetate may also possess anti-inflammatory properties .

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, methyl jasmonate derivatives have shown promise in inducing apoptosis in various cancer types . The structural similarities suggest that methyl 2-[...]acetate may also exhibit anticancer activity through similar pathways.

The biological activity of methyl 2-[...]acetate can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been found to induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Inhibition : The presence of specific functional groups may allow for competitive inhibition of key enzymes involved in inflammation and cancer progression.
  • Signal Transduction Modulation : The compound may interact with various signaling pathways (e.g., NF-kB and MAPK pathways) that regulate inflammation and cell proliferation.

Study on Antimicrobial Activity

In a controlled study involving various bacterial strains (e.g., E. coli, S. aureus), methyl 2-[...]acetate demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
E. coli15
S. aureus10
Pseudomonas aeruginosa20

Study on Cytotoxicity

In another study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF7), the compound exhibited IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MCF730

Properties

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

InChI

InChI=1S/C18H22N2O4S2/c1-10(2)7-20-16(22)14-11-6-18(3,4)24-8-12(11)26-15(14)19-17(20)25-9-13(21)23-5/h1,6-9H2,2-5H3

InChI Key

VWHKMIMNGUMZLO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)OC)SC3=C2CC(OC3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.